Cas no 828276-01-3 (7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid)
7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid
- STK306225
- CS-0240616
- MLS000716803
- HMS2663L14
- MFCD04969105
- G58241
- AKOS B018506
- 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylicacid
- BBL038406
- 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- AKOS000302106
- EN300-229310
- CHEMBL1392278
- SMR000278320
- 828276-01-3
- 7-(4-Fluorophenyl)pyrazolo(1,5-a)pyrimidine-2-carboxylic acid
- 862-143-2
- DIB27601
-
- MDL: MFCD04969105
- Inchi: 1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19)
- InChI Key: KEPLEJMWLKXTOC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=NC2=CC(C(=O)O)=NN12
Computed Properties
- Exact Mass: 257.06005467g/mol
- Monoisotopic Mass: 257.06005467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059952-250mg |
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 059952-1g |
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 059952-5g |
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM273215-5g |
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 97% | 5g |
$825 | 2021-08-18 | |
| Matrix Scientific | 033983-1g |
7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 1g |
$378.00 | 2023-09-06 | ||
| Chemenu | CM273215-5g |
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 97% | 5g |
$825 | 2023-02-17 | |
| Enamine | EN300-229310-1g |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 95% | 1g |
$614.0 | 2023-09-15 | |
| Enamine | EN300-229310-5g |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 95% | 5g |
$1779.0 | 2023-09-15 | |
| Enamine | EN300-229310-10g |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 95% | 10g |
$2638.0 | 2023-09-15 | |
| Enamine | EN300-229310-0.05g |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
828276-01-3 | 95% | 0.05g |
$135.0 | 2024-06-20 |
7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 7-(4-fluorophenyl)pyrazolo1,5-apyrimidine-2-carboxylic acid
Introduction to 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 828276-01-3)
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 828276-01-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a 4-fluorophenyl substituent and a carboxylic acid functional group at the 2-position of the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery.
The structural features of 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid contribute to its potential as an intermediate in the synthesis of bioactive molecules. The fluorine atom in the 4-fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides opportunities for further derivatization, such as esterification or amidation, to tailor its pharmacokinetic properties. These characteristics have positioned this compound as a valuable building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrazolo[1,5-a]pyrimidine derivatives due to their reported activities across multiple biological targets. Studies have demonstrated that compounds within this scaffold exhibit potential in inhibiting kinases, modulating immune responses, and addressing other critical disease pathways. The fluorinated aromatic ring in 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may play a pivotal role in modulating interactions with biological targets, potentially enhancing efficacy and selectivity.
One of the most compelling aspects of this compound is its versatility as a starting material for medicinal chemistry campaigns. The combination of the pyrazolo[1,5-a]pyrimidine core with the 4-fluorophenyl and carboxylic acid functionalities creates multiple sites for chemical modification. This flexibility allows researchers to explore various structural modifications aimed at optimizing pharmacological profiles. For instance, replacing the carboxylic acid group with an amide or ester can alter solubility and bioavailability, while introducing additional substituents can fine-tune receptor binding interactions.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyrazolo[1,5-a]pyrimidine derivatives are particularly noted for their role in addressing neurological disorders, cancers, and inflammatory conditions. The unique electronic properties conferred by the 4-fluorophenyl group may enhance binding to proteins such as kinases or transcription factors, which are often implicated in disease mechanisms. This has spurred interest in synthesizing analogs of 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to identify more potent and selective inhibitors.
Recent advancements in computational chemistry have further accelerated the exploration of this compound’s potential. Molecular modeling studies can predict how modifications to the 4-fluorophenyl or carboxylic acid groups might influence binding affinity and metabolic stability. These predictions guide experimental efforts toward designing more optimized derivatives. Additionally, high-throughput screening (HTS) technologies have enabled rapid assessment of large libraries of related compounds, streamlining the discovery process.
The synthetic pathways to 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid also warrant attention. Efficient synthetic routes are crucial for producing sufficient quantities of material for preclinical studies and commercial development. Strategies involving multi-component reactions or transition-metal-catalyzed processes have been explored to construct the pyrazolo[1,5-a]pyrimidine core efficiently. The introduction of the 4-fluorophenyl group and subsequent functionalization at the 2-position typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.
In conclusion,7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 828276-01-3) represents a promising scaffold for drug discovery efforts. Its unique structural features—particularly the 4-fluorophenyl substituent and the presence of a carboxylic acid group—make it an attractive candidate for further medicinal chemistry investigations. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis,this compound is poised to play a significant role in developing next-generation therapeutic agents.
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